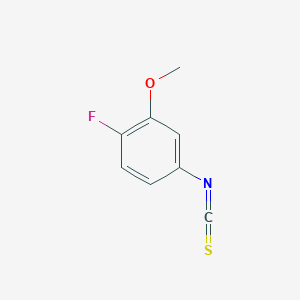

4-Fluoro-3-methoxyphenylisothiocyanate

Description

Contextualizing Aromatic Isothiocyanates within Contemporary Organic Chemistry

Aromatic isothiocyanates are valuable intermediates in organic synthesis, serving as precursors to a wide array of sulfur and nitrogen-containing heterocyclic compounds. Their reactivity is primarily centered on the electrophilic carbon atom of the isothiocyanate group, which readily undergoes addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity has been harnessed to synthesize a diverse range of molecules, including thioureas, thiocarbamates, and guanidines. The synthesis of thiourea (B124793) derivatives, for instance, is a common application, often achieved by reacting an isothiocyanate with a primary or secondary amine. bibliomed.org

Significance of Fluorine and Methoxy (B1213986) Substitutions on Aromatic Systems in Chemical Design

The incorporation of fluorine and methoxy groups onto the aromatic ring of 4-Fluoro-3-methoxyphenylisothiocyanate is a deliberate design choice aimed at fine-tuning the molecule's characteristics.

Fluorine Substitution: The introduction of a fluorine atom into an organic molecule can profoundly alter its properties. researchgate.netmdpi.com Fluorine is the most electronegative element, and its presence can influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.comnih.gov In medicinal chemistry, the strategic placement of fluorine is a widely used tactic to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.netnih.gov

Overview of Research Trends in Isothiocyanate Compounds

Research into isothiocyanate compounds is a dynamic field with several key trends. A significant area of focus is the development of novel synthetic methodologies that are more efficient, sustainable, and have a broader substrate scope. mdpi.com This includes the exploration of new reagents and catalysts to facilitate the synthesis of complex isothiocyanates.

Another prominent trend is the application of isothiocyanates in medicinal chemistry. mdpi.comnih.gov Researchers are actively investigating the potential of isothiocyanate-containing molecules as therapeutic agents for a variety of diseases. This often involves the synthesis of libraries of isothiocyanate derivatives and screening them for biological activity. The unique reactivity of the isothiocyanate group also makes it a useful tool for chemical biology, where it can be employed as a probe to study biological processes.

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility as an intermediate in the synthesis of more complex molecules for various research applications. The combination of the reactive isothiocyanate group with the modulating effects of the fluoro and methoxy substituents makes it a candidate for further investigation in both synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-isothiocyanato-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNOS/c1-11-8-4-6(10-5-12)2-3-7(8)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNGZDKFWJIFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=C=S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 3 Methoxyphenylisothiocyanate

Precursor Synthesis and Functionalization Strategies

The primary precursor for 4-fluoro-3-methoxyphenylisothiocyanate is the corresponding aniline, 4-fluoro-3-methoxyaniline (B1304784). The synthesis of this precursor typically starts from a more readily available substituted benzene (B151609) derivative, incorporating the required fluoro and methoxy (B1213986) groups, followed by the introduction and subsequent reduction of a nitro group to form the essential amine functionality.

A common strategy involves the catalytic hydrogenation of a nitrated precursor. For instance, a related isomer, 3-fluoro-4-methoxyaniline, is synthesized from 3-fluoro-4-methoxynitrobenzene. chemicalbook.com This process dissolves the nitro compound in a solvent like ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere, leading to the reduction of the nitro group to an amine with high yield. chemicalbook.com A similar pathway can be envisioned for 4-fluoro-3-methoxyaniline, likely starting from 1-fluoro-2-methoxy-4-nitrobenzene.

The synthesis of such precursors often involves sequential reactions, including nitration, reduction, and potentially diazotization, followed by substitution reactions to install the necessary functional groups on the aromatic ring. google.com The strategic placement of these groups is dictated by the directing effects of the substituents already present on the benzene ring.

Introduction of the Isothiocyanate Moiety

Once the 4-fluoro-3-methoxyaniline precursor is obtained, the next critical step is the conversion of the primary amino group (-NH₂) into the isothiocyanate (-N=C=S) group. This transformation can be achieved through several well-established methods.

Conventional methods for synthesizing isothiocyanates from primary amines are robust and widely used, though they often involve hazardous reagents. mdpi.com The two most prominent approaches utilize thiophosgene (B130339) and carbon disulfide.

Thiophosgene-Based Synthesis: The reaction of a primary amine with thiophosgene (CSCl₂) is a direct and classic method for preparing isothiocyanates. nih.govresearchgate.net Thiophosgene, a sulfur analog of phosgene, is a highly reactive electrophile. nih.gov The reaction typically proceeds by the nucleophilic attack of the primary amine on the thiophosgene molecule, followed by the elimination of two molecules of hydrogen chloride, usually in the presence of a base to neutralize the acid produced. nih.govresearchgate.net Due to the high toxicity and reactivity of thiophosgene, this method requires careful handling and is often performed in well-ventilated fume hoods. nih.govthieme-connect.com

Carbon Disulfide-Based Synthesis: A more common and generally safer alternative to thiophosgene involves the use of carbon disulfide (CS₂). nih.gov This method is typically a two-step process. First, the primary amine (4-fluoro-3-methoxyaniline) reacts with carbon disulfide in the presence of a base (such as triethylamine, sodium hydroxide, or ammonium (B1175870) hydroxide) to form an intermediate dithiocarbamate (B8719985) salt. nih.govchemrxiv.orgnih.gov

In the second step, this dithiocarbamate salt is decomposed using a desulfurizing agent to yield the final isothiocyanate product. nih.gov A wide variety of reagents can be used for this decomposition step, offering flexibility in reaction conditions. nih.govorganic-chemistry.org The choice of desulfurizing agent can be critical, especially for amines with electron-deficient aromatic rings. chemrxiv.org

| Desulfurizing Agent | Key Features & Conditions | Reference |

|---|---|---|

| Tosyl Chloride (TsCl) | Mediates decomposition of in situ generated dithiocarbamate salts. | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Works under mild conditions, often in water or protic solvents. | nih.gov |

| Ethyl Chloroformate | Effective reagent for the decomposition step. | nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Used with a catalytic amount of DMAP; by-products are often volatile. | cbijournal.com |

| Iodine (I₂) | A common and effective desulfurizing agent. | nih.gov |

| Cyanuric chloride (TCT) | Used for desulfurylation in aqueous, one-pot procedures. | nih.gov |

To overcome the limitations of stoichiometric and often harsh reagents, catalytic methods for isothiocyanate synthesis have been developed. These approaches offer milder reaction conditions and improved efficiency.

Visible-light photocatalysis has emerged as a green and efficient method. acs.orgorganic-chemistry.org In this approach, a primary amine reacts with carbon disulfide in the presence of a photocatalyst, such as Rose Bengal, under visible light irradiation (e.g., green LEDs). organic-chemistry.org This metal-free method proceeds under mild conditions and demonstrates broad substrate compatibility. organic-chemistry.org Mechanistic studies suggest a pathway involving the formation of the dithiocarbamate, followed by a single-electron transfer process facilitated by the photoredox cycle. organic-chemistry.org

Transition metal catalysis also plays a role, particularly in reactions involving isocyanides and elemental sulfur. mdpi.com Catalysts based on selenium, molybdenum, or rhodium can facilitate the sulfurization of isocyanides to form isothiocyanates under mild conditions, sometimes even at room temperature. mdpi.comnih.gov While this is an indirect route starting from isocyanides rather than amines, it highlights the power of catalysis in forming the N=C=S bond.

Advanced Synthetic Methodologies

Advancements in chemical engineering and reaction technology have led to novel methodologies for synthesis, with a focus on safety, efficiency, and scalability.

Flow chemistry has become a powerful tool for the synthesis of isothiocyanates. nih.govresearchgate.net These compounds are often highly reactive and are best prepared and used immediately, making them ideal candidates for continuous flow systems where reactive intermediates can be generated and consumed in a continuous stream. nih.govresearchgate.net This approach enhances safety, particularly when using hazardous reagents, and allows for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.com

Flow platforms have been designed for the rapid and efficient formation of isothiocyanates, often eliminating the need for conventional work-up or purification of the reaction stream. nih.govresearchgate.net For example, a flow process can utilize immobilized reagents packed into cartridges. nih.gov A precursor stream is passed through the cartridges, where the chemical transformation occurs, and the product emerges continuously. This technique has been successfully applied to generate various isothiocyanate building blocks, avoiding time-consuming purifications and minimizing exposure to toxic intermediates. nih.govrsc.org The integration of flow reactors can allow for multi-step syntheses to be performed sequentially without isolating intermediates, significantly improving process efficiency. thieme-connect.comthieme-connect.com

Chemical Reactivity and Transformation Pathways of 4 Fluoro 3 Methoxyphenylisothiocyanate

Nucleophilic Addition Reactions

The most characteristic reaction of isothiocyanates is the nucleophilic addition to the electrophilic carbon of the -N=C=S group. This reaction forms the basis for the synthesis of a diverse array of compounds, primarily substituted thioureas and related structures.

The reaction between an isothiocyanate and a primary or secondary amine is a robust and high-yielding method for the synthesis of unsymmetrical N,N'-disubstituted or N,N,N'-trisubstituted thioureas. nih.govresearchgate.net The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the central carbon of the isothiocyanate. This process is typically efficient and can be carried out under mild conditions. For instance, the reaction of 4-Fluoro-3-methoxyphenylisothiocyanate with a generic primary amine (R-NH₂) proceeds via nucleophilic attack to yield the corresponding 1-(4-fluoro-3-methoxyphenyl)-3-alkyl/arylthiourea.

Similarly, reaction with hydrazine (B178648) or its derivatives (such as acid hydrazides) provides a direct route to thiosemicarbazides. irjmets.comresearchgate.net These compounds are valuable intermediates in the synthesis of various heterocyclic systems. nih.gov The reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine to the isothiocyanate carbon. For example, reacting this compound with an acid hydrazide (R-CO-NHNH₂) yields a 1-acyl-4-aryl-thiosemicarbazide derivative. researchgate.netmdpi.com

The following table summarizes representative reactions of aryl isothiocyanates with amine nucleophiles, illustrating the transformations that this compound is expected to undergo.

| Aryl Isothiocyanate | Amine Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylisothiocyanate | Various primary amines | Not specified | Unsymmetrical thioureas | researchgate.net |

| 3,4,5-trimethoxybenzoyl isothiocyante | 3-fluoroaniline | Acetonitrile (B52724), reflux | 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | mdpi.comuni-frankfurt.de |

| Phenylisothiocyanate | Acid hydrazides | Ethanol, reflux | 1-Acyl-4-phenyl-thiosemicarbazides | researchgate.net |

| Substituted aryl isothiocyanates | Hydrazine hydrate | Not specified | 4-Aryl-thiosemicarbazides | mdpi.com |

While less common than reactions with amines, isothiocyanates can also react with other nucleophiles such as alcohols (hydroxyl) and thiols. The nucleophilicity of sulfur is generally greater than that of oxygen, making thiols particularly effective reaction partners. msu.edu

Reaction with a thiol (R'-SH) or its conjugate base, a thiolate (R'-S⁻), leads to the formation of a dithiocarbamate (B8719985). The reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with various thiols has been shown to proceed via nucleophilic addition at the isothiocyanate carbon to yield N-substituted dithiocarbamates. researchgate.net By analogy, this compound is expected to react with thiols under basic conditions to form the corresponding N-(4-fluoro-3-methoxyphenyl)dithiocarbamates.

Reactions with alcohols or alkoxides yield O-alkyl thiocarbamates. These reactions often require more forcing conditions compared to those with amines or thiols due to the lower nucleophilicity of the hydroxyl group.

Cycloaddition and Heterocyclic Annulation Reactions

The heterocumulene structure of the isothiocyanate group, with its perpendicular π-bonds, allows it to participate in cycloaddition reactions, providing pathways to various heterocyclic compounds.

Derivatives of this compound, particularly the thioureas formed from its reaction with suitably functionalized amines, can serve as precursors for intramolecular cyclization reactions. These reactions are powerful tools for constructing complex heterocyclic scaffolds. For example, a thiourea (B124793) can be cyclized to form thiazole (B1198619) derivatives or other related heterocycles. The reaction of N-(propenyl)thiourea, formed from an allyl amine and an isothiocyanate, can undergo ring closure to form dihydrothiazol-2-amine derivatives. researchgate.net Similarly, fluorination-induced intramolecular cyclization of N-(alkenylethyl)benzothioamides has been used to synthesize fluorinated spiro-1,3-thiazines, demonstrating a relevant transformation pathway for thiourea analogs. nih.gov Another powerful strategy involves the intramolecular Michael-type cyclization of thiourea-containing substrates to generate chiral heterocycles. rsc.org

Aryl isothiocyanates can undergo intermolecular cycloaddition reactions with various reaction partners. A notable example is the [3+2] cycloaddition with 1,3-dipoles. The reaction of acyl isothiocyanates with diazoazoles has been reported to occur at the C=S bond, leading to the formation of azolo[5,1-d] irjmets.comnih.govmdpi.comacs.orgthiatriazines as the sole products. arkat-usa.org While alkyl and aryl isothiocyanates are noted to be less reactive in this specific transformation, the potential for such cycloadditions exists. arkat-usa.org The isothiocyanate group can act as a dipolarophile, reacting with dipoles like nitrones or nitrile oxides to form five-membered heterocyclic rings. Annulation reactions, where the isothiocyanate participates in the formation of a fused ring system, are also known. For instance, 2-nitrophenols can undergo annulation with aryl isothiocyanates in the presence of an iron catalyst to produce 2-aminobenzoxazoles. nih.gov

Influence of Substituents on Reaction Kinetics and Selectivity

The rate and selectivity of reactions involving this compound are significantly influenced by the electronic properties of the fluoro and methoxy (B1213986) substituents on the aromatic ring. The central carbon of the isothiocyanate group is electrophilic, and its reactivity is enhanced by electron-withdrawing groups on the phenyl ring. arkat-usa.org

Fluoro Group (at C-4, para to the isothiocyanate): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). While it has a resonance-donating effect (+M), the inductive effect typically dominates for halogens, especially in kinetic phenomena. The strong -I effect of the para-fluoro substituent withdraws electron density from the aromatic ring and, consequently, from the isothiocyanate group. This increases the partial positive charge on the central carbon atom, making it more electrophilic and thus more susceptible to attack by nucleophiles. Theoretical studies on related systems, such as the amination of aryl halides, have shown a correlation between the presence of electron-withdrawing groups and lower activation energy barriers for nucleophilic attack. nih.gov

Methoxy Group (at C-3, meta to the isothiocyanate): The methoxy group is electron-donating through resonance (+M) and weakly electron-withdrawing through induction (-I). When positioned meta to the reactive site, its strong resonance effect does not directly influence the isothiocyanate group. Therefore, its primary influence is a weak electron-withdrawing inductive effect.

Stability and Degradation Pathways

The stability of this compound is influenced by environmental conditions such as temperature, pH, and the presence of nucleophiles. Isothiocyanates, as a class, are known to be susceptible to hydrolysis, and their stability in aqueous media can be limited.

Hydrolytic Stability: In aqueous environments, isothiocyanates can undergo hydrolysis. This reaction is generally catalyzed by acids or bases. The proposed pathway involves the nucleophilic attack of water on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This initially forms an unstable thiocarbamic acid intermediate. Subsequently, this intermediate can decompose to yield the corresponding amine (4-fluoro-3-methoxyaniline), carbon dioxide, and hydrogen sulfide. The rate of hydrolysis is expected to be pH-dependent.

Thermal Stability: Information regarding the specific thermal degradation of this compound is scarce. However, studies on other aryl isothiocyanates suggest that thermal decomposition can lead to a variety of products. For instance, the thermal degradation of allyl isothiocyanate in aqueous solution has been shown to yield N,N'-diallylthiourea as a major non-volatile product. This is proposed to occur via initial hydrolysis to allylamine, which then acts as a nucleophile, attacking another molecule of allyl isothiocyanate. Additionally, a range of volatile sulfur-containing compounds can be formed. It is plausible that this compound could follow a similar degradation pathway upon heating in the presence of water, leading to the formation of N,N'-bis(4-fluoro-3-methoxyphenyl)thiourea.

Table 1: Postulated Degradation Products of this compound

| Degradation Pathway | Potential Products |

| Hydrolysis | 4-Fluoro-3-methoxyaniline (B1304784), Carbon dioxide, Hydrogen sulfide |

| Thermal Degradation (in aqueous media) | N,N'-bis(4-fluoro-3-methoxyphenyl)thiourea, various sulfur-containing volatile compounds |

Mechanistic Investigations of this compound Transformations

The primary mode of reaction for isothiocyanates is nucleophilic addition to the central carbon atom of the -N=C=S group. The high electrophilicity of this carbon atom makes it a prime target for a wide range of nucleophiles.

Reaction with Amines: One of the most common transformations of isothiocyanates is their reaction with primary or secondary amines to form substituted thioureas. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isothiocyanate carbon. This is followed by a proton transfer, typically from the nitrogen to the sulfur atom, to yield the stable thiourea product. The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. The electron-withdrawing fluorine atom in this compound is expected to enhance the reactivity towards amines compared to unsubstituted phenyl isothiocyanate.

Reaction with Thiols: Isothiocyanates can also react with thiols to form dithiocarbamates. The mechanism is analogous to the reaction with amines, involving the nucleophilic attack of the sulfur atom of the thiol on the isothiocyanate carbon.

Cycloaddition Reactions: While less common for simple aryl isothiocyanates, the isothiocyanate group can participate in cycloaddition reactions, particularly with strained or highly reactive systems.

Further experimental and computational studies are necessary to fully elucidate the specific stability, degradation pathways, and reaction mechanisms of this compound.

Advanced Characterization Methodologies for 4 Fluoro 3 Methoxyphenylisothiocyanate and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for the elucidation of the chemical structure of organic compounds. For a molecule like 4-Fluoro-3-methoxyphenylisothiocyanate, a multi-nuclear NMR approach is particularly powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of atoms.

¹H and ¹³C NMR for Core Structure Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques used to map the hydrogen and carbon skeleton of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons would appear as a complex multiplet system due to spin-spin coupling between themselves and with the fluorine atom. The integration of these signals would confirm the number of protons in each environment. The methoxy (–OCH₃) protons would typically appear as a sharp singlet in the upfield region of the aromatic signals.

¹³C NMR: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. This includes the carbons of the benzene (B151609) ring, the methoxy carbon, and the characteristic carbon of the isothiocyanate (–N=C=S) group, which would be expected to resonate at a specific downfield chemical shift. Carbon-fluorine coupling (J-coupling) would be observed for the carbon atoms on the fluorinated ring, providing further structural confirmation.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the electronic environment created by the adjacent methoxy and isothiocyanate functional groups. Coupling between the ¹⁹F nucleus and nearby protons would also be observable, providing crucial information about the substitution pattern on the aromatic ring.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are used to resolve complex spectra and establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively establishing the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign each carbon signal in the ¹³C spectrum to its attached proton(s) from the ¹H spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, thus providing the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound. This technique can determine the mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. For this compound (C₈H₆FNOS), HRMS would be used to confirm its exact mass, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like aromatic isothiocyanates. The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase, after which the mass spectrometer fragments the eluted components and sorts the fragments by their mass-to-charge ratio, providing a unique chemical fingerprint.

For a compound such as this compound, a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically employed. A programmed temperature gradient is used to ensure the efficient elution of the compound. A critical consideration for isothiocyanates is their potential for thermal degradation at elevated injector temperatures, which can sometimes lead to the formation of byproducts. Therefore, optimizing the injector temperature and using a splitless injection mode for trace analysis are common strategies to ensure sample integrity.

Upon entering the mass spectrometer, the molecule undergoes ionization, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is predictable and provides structural information. For this compound, key fragmentation pathways would include the loss of the isothiocyanate group (-NCS), cleavage of the methoxy group (-OCH₃), and fragmentation of the aromatic ring.

Table 1: Representative GC-MS Parameters for Aromatic Isothiocyanate Analysis This table presents typical parameters applicable to the analysis of this compound based on established methods for similar aromatic compounds.

| Parameter | Value/Description |

| GC System | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, VF-5ms) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 210 - 250 °C |

| Injection Mode | Splitless or Split (e.g., 30:1 ratio) |

| Oven Program | Initial: 70-80 °C (hold 2-5 min), Ramp: 10-20 °C/min to 280-300 °C (hold 5 min) |

| MS System | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50 - 400 m/z |

| Expected Fragments | m/z (Relative Intensity) |

| [M]⁺ | 183 |

| [M-CH₃]⁺ | 168 |

| [M-NCS]⁺ | 125 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and structural information. High-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS), offers highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites or derivatives.

For LC separation of this compound, reversed-phase chromatography is the method of choice. A C18 column is commonly used with a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve ionization.

In the mass spectrometer, soft ionization techniques like Electrospray Ionization (ESI) are used to generate protonated molecules [M+H]⁺ in positive ion mode. In an MS/MS experiment, this precursor ion is selected and subjected to Collision-Induced Dissociation (CID), breaking it into characteristic product ions. This process is invaluable for confirming the identity of the compound in complex matrices and for structural elucidation of unknown derivatives. The high mass accuracy of a QTOF analyzer (typically <5 ppm error) allows for the confident assignment of molecular formulas to precursor and fragment ions.

Table 2: Predicted LC-MS/MS and QTOF-MS Data for this compound This table outlines the expected high-resolution mass data and potential MS/MS fragments based on the compound's structure.

| Parameter | Description |

| LC System | Reversed-phase (e.g., C18 column) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |

| MS System | ESI Positive Mode |

| QTOF-MS Data | |

| Molecular Formula | C₈H₆FNOS |

| Calculated Exact Mass [M+H]⁺ | 184.0227 |

| MS/MS Fragmentation | |

| Precursor Ion (m/z) | 184.0227 |

| Major Product Ions (m/z) | Fragments corresponding to the loss of NCS, CH₃, and other characteristic neutral losses. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations, provided there is a change in the dipole moment. Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light, where the frequency shift corresponds to the molecule's vibrational modes.

The isothiocyanate (-N=C=S) group is particularly well-suited for identification by vibrational spectroscopy. It exhibits a very strong, sharp, and characteristic asymmetric stretching band in the IR spectrum, typically appearing in the 2000-2200 cm⁻¹ region. This distinct peak is often diagnostic for the presence of the isothiocyanate functionality.

Other functional groups in this compound also give rise to specific signals. The C-F stretch, C-O stretching of the methoxy group, aromatic C=C stretching, and C-H bending vibrations can all be identified. While IR is sensitive to polar bonds, Raman spectroscopy is often better for non-polar, symmetric bonds and can provide complementary information.

Table 3: Key Vibrational Frequencies for this compound This table lists the expected absorption/scattering regions for the main functional groups, based on data for aromatic isothiocyanates and substituted benzenes.

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Isothiocyanate | -N=C=S Asymmetric Stretch | 2000 - 2200 | Very Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Fluoroaromatic | C-F Stretch | 1100 - 1400 | Strong |

| Methoxy | C-O Stretch | 1000 - 1300 | Strong |

| Aromatic Ring | C-H Bending (Out-of-plane) | 700 - 900 | Strong |

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of isothiocyanates. Its robustness and versatility make it suitable for a variety of applications, from purity assessment to quantitative analysis in complex mixtures.

A reversed-phase setup is standard for analyzing aromatic isothiocyanates. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is achieved by a gradient elution, starting with a higher proportion of aqueous solvent and gradually increasing the concentration of an organic solvent such as acetonitrile. This ensures that compounds with different polarities are effectively resolved and elute as sharp peaks. Detection is commonly performed using a Diode Array Detector (DAD), which measures UV absorbance across a range of wavelengths, providing both quantitative data and spectral information that can aid in peak identification.

Table 4: General HPLC Method Parameters for Aromatic Isothiocyanates This table provides a representative HPLC method suitable for the analysis of this compound.

| Parameter | Description |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 5% B to 95% B over 20 minutes |

| Column Temperature | 25 - 40 °C |

| Detector | Diode Array Detector (DAD), monitoring at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

For volatile isothiocyanates, Gas Chromatography (GC) offers excellent separation efficiency and is a valuable tool for quantification. The technique relies on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The choice of detector is critical for sensitivity and selectivity. A Flame Ionization Detector (FID) provides good general-purpose sensitivity for organic compounds. For enhanced selectivity towards nitrogen- and sulfur-containing compounds like isothiocyanates, a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in sulfur mode can be employed, significantly reducing background interference from the sample matrix. As with GC-MS, careful optimization of temperatures is necessary to prevent the thermal breakdown of the analyte.

Table 5: Typical GC Conditions for Analysis of Volatile Isothiocyanates This table outlines standard GC parameters that can be adapted for this compound.

| Parameter | Description |

| Column | Mid-polarity capillary column (e.g., DB-17, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 220 °C |

| Detector Temperature | 280 °C |

| Oven Program | Isothermal (e.g., 150 °C) or Temperature Programmed |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures than conventional HPLC, resulting in dramatic improvements in separation efficiency, speed, and sensitivity.

A key advantage of UPLC is the substantial reduction in analysis time, often by a factor of up to ten, without compromising resolution. This increased throughput is highly beneficial in research and quality control environments. The narrower peaks produced by UPLC also lead to increased peak height and, consequently, greater sensitivity. An HPLC method developed for this compound can be readily transferred to a UPLC system, with appropriate adjustments to the gradient and flow rate, to achieve a much faster and more efficient separation.

Table 6: Comparison of Representative HPLC and UPLC Method Parameters This table illustrates the typical enhancements in performance when transitioning from an HPLC to a UPLC method for a hypothetical separation.

| Parameter | HPLC | UPLC |

| Column Dimensions | 150 mm x 4.6 mm, 5 µm | 50 mm x 2.1 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Run Time | 25 minutes | 5 minutes |

| Backpressure | ~1500 psi | ~9000 psi |

| Solvent Consumption | High | Low |

| Peak Width | Wide | Narrow |

| Sensitivity | Good | Excellent |

| Resolution | Good | Excellent |

Challenges in Isothiocyanate Analysis and Derivatization Strategies

The quantitative and qualitative analysis of isothiocyanates (ITCs), including this compound, presents significant analytical hurdles. These challenges stem from the inherent chemical properties of the isothiocyanate functional group (-N=C=S). Consequently, direct analysis is often problematic, necessitating derivatization to enhance detectability and stability. researchgate.netmdpi.com

Inherent Analytical Challenges

The primary difficulties encountered during the analysis of isothiocyanates are multifaceted, impacting the accuracy, sensitivity, and reproducibility of analytical methods. researchgate.net

Chemical Instability and Reactivity: The electrophilic carbon atom of the isothiocyanate group makes it highly susceptible to nucleophilic attack. This reactivity leads to the formation of adducts with various biomolecules, such as proteins and peptides, which can complicate analysis, particularly in biological matrices. nih.govresearchgate.net Furthermore, ITCs can be unstable under certain pH and temperature conditions, potentially degrading during sample preparation and analysis. researchgate.netnih.gov

Volatility: Many isothiocyanates, especially those with lower molecular weights, are volatile. This property can lead to significant analyte loss during sample preparation steps that involve evaporation or concentration, thereby affecting the accuracy of quantitative analysis. mdpi.comresearchgate.net

Poor UV-Visible Absorption: A significant challenge in the analysis of many isothiocyanates by High-Performance Liquid Chromatography (HPLC) is their lack of a strong chromophore. researchgate.netresearchgate.net This results in poor absorption in the ultraviolet-visible (UV-Vis) spectrum, leading to low sensitivity and accuracy when using common spectrophotometric detectors. researchgate.net

Chromatographic Issues: During reversed-phase HPLC, isothiocyanates can precipitate in the aqueous mobile phases commonly used. researchgate.net This precipitation not only impacts the accuracy and precision of quantification but can also lead to operational problems such as system blockages. researchgate.net

| Analytical Challenge | Description | Impact on Analysis of this compound |

|---|---|---|

| Instability & Reactivity | The isothiocyanate group readily reacts with nucleophiles (e.g., water, amines, thiols), leading to degradation or formation of adducts. researchgate.netnih.gov | Potential for degradation during sample storage and extraction; formation of covalent adducts in biological samples complicates quantification. |

| Volatility | Low molecular weight ITCs can be lost during sample concentration steps (e.g., solvent evaporation). researchgate.net | While the phenyl ring reduces volatility compared to aliphatic ITCs, losses can still occur under vacuum or at elevated temperatures. |

| Lack of Strong Chromophore | The -N=C=S group itself is a weak chromophore, resulting in low sensitivity with UV-Vis detectors. mdpi.comresearchgate.net | The phenyl ring provides some UV absorbance, but derivatization is often required to achieve the low detection limits needed for trace analysis. |

| Poor Solubility/Precipitation | Hydrophobic ITCs may precipitate in the highly aqueous mobile phases used in reversed-phase HPLC. researchgate.net | The aromatic structure imparts hydrophobicity, increasing the risk of precipitation and leading to inaccurate quantification and system issues. |

Derivatization Strategies for Enhanced Analysis

To overcome these analytical challenges, derivatization is a widely employed strategy. This process involves reacting the isothiocyanate with a specific reagent to form a more stable, less volatile, and more easily detectable derivative prior to chromatographic analysis. mdpi.com The choice of derivatization reagent depends on the analytical technique being used (e.g., HPLC-UV, GC-MS, LC-MS).

Formation of Thioureas: Isothiocyanates react readily with primary and secondary amines, including ammonia, to form stable thiourea (B124793) derivatives. nih.gov These derivatives often exhibit improved chromatographic behavior and possess a UV-absorbing chromophore, making them suitable for HPLC-UV analysis. This strategy can also be applied to determine matrix-bound reactive isothiocyanate adducts. nih.gov

Formation of Dithiocarbamates: The reaction of isothiocyanates with thiol-containing reagents, such as N-acetyl-L-cysteine (NAC), is a common and effective derivatization method. researchgate.netmostwiedzy.pl The resulting dithiocarbamates are stable and can be readily analyzed by HPLC. mostwiedzy.pl The reaction conditions, including temperature and time, can be optimized to ensure complete conversion. For instance, studies have shown that derivatization with NAC is optimal at 50°C for 60 minutes. mostwiedzy.pl Another highly selective reagent is 1,2-benzenedithiol, which undergoes a cyclocondensation reaction with ITCs. mdpi.com

Derivatization for Mass Spectrometry: For highly sensitive and selective analysis using mass spectrometry (MS), derivatization can be tailored to introduce a readily ionizable group. For example, the reaction of allyl isothiocyanate with N-(tert-butoxycarbonyl)-L-cysteine methyl ester has been used for quantitative UHPLC/ESI-MS/MS analysis, allowing for the simultaneous determination of the parent compound and its metabolites. nih.gov

| Derivatization Reagent Class | Example Reagent | Derivative Formed | Advantages for Analysis | Primary Analytical Technique |

|---|---|---|---|---|

| Amines | Ammonia | Thiourea | Increases stability; introduces a UV-absorbing chromophore. nih.gov | HPLC-UV |

| Thiols | N-acetyl-L-cysteine (NAC) | Dithiocarbamate (B8719985) | Forms stable adducts; improves chromatographic properties. mostwiedzy.pl | HPLC-UV, LC-MS |

| Dithiols | 1,2-Benzenedithiol | Cyclocondensation product | Highly selective reaction; reduces interferences. mdpi.com | HPLC-UV, GC-MS |

| Modified Amino Acids | N-(tert-butoxycarbonyl)-L-cysteine methyl ester | Dithiocarbamate ester | Enables highly sensitive and selective detection. nih.gov | UHPLC-MS/MS |

By converting this compound into a stable and readily detectable derivative, these strategies effectively circumvent the inherent analytical difficulties, enabling robust and accurate characterization and quantification in various complex matrices.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Fluoro-3-methoxyphenylisothiocyanate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing a detailed picture of the molecule's electronic landscape. nih.gov

Key aspects of the electronic structure that can be elucidated include the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the phenyl ring, along with the electrophilic isothiocyanate group, creates a complex electronic environment. Calculations can quantify the inductive and mesomeric effects of these substituents, revealing their influence on the aromatic system and the reactivity of the isothiocyanate moiety.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the LUMO is expected to be localized on the isothiocyanate group, making it susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Method |

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | -1.5 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

| Mulliken Charge on N (NCS) | -0.45 e | DFT/B3LYP |

| Mulliken Charge on C (NCS) | +0.60 e | DFT/B3LYP |

| Mulliken Charge on S (NCS) | -0.15 e | DFT/B3LYP |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Reaction Mechanism Elucidation through Transition State Modeling

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the energy maxima along the reaction coordinate. nih.gov The structure and energy of the transition state provide critical information about the reaction's feasibility and rate.

For instance, the reaction of the isothiocyanate group with a nucleophile, such as an amine or a thiol, is of significant interest. Transition state modeling can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be predicted. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Computational studies can also explore the influence of the fluoro and methoxy substituents on the reaction barrier. For example, the electron-withdrawing fluorine atom may enhance the electrophilicity of the isothiocyanate carbon, potentially lowering the activation energy for nucleophilic attack.

Structure-Reactivity Relationships and Predictive Modeling

By systematically modifying the structure of this compound in silico, it is possible to establish quantitative structure-reactivity relationships (QSRR). This involves calculating a series of molecular descriptors for a range of related compounds and correlating these descriptors with their computationally predicted reactivity.

For example, by varying the substituents on the phenyl ring, one could investigate how Hammett parameters or calculated electrostatic potential at the isothiocyanate carbon correlate with the activation energy of a model reaction. Such studies can lead to predictive models that can estimate the reactivity of novel, yet-to-be-synthesized derivatives. This predictive capability is highly valuable in the design of new molecules with tailored reactivity for specific applications.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

MD simulations can be used to explore the conformational landscape of the molecule and identify the most stable conformers. By calculating the potential energy as a function of specific dihedral angles, a Ramachandran-like plot for the molecule can be generated, showing the energetically favorable and unfavorable regions of conformational space. This information is crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice.

Table 2: Torsional Angle Preferences in this compound

| Dihedral Angle | Description | Preferred Angle (degrees) | Energy Barrier (kcal/mol) |

| C-C-O-C | Methoxy group orientation | 0 (planar) | 2.5 |

| C-C-N-C | Isothiocyanate group orientation | 90 (perpendicular) | 1.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from conformational analysis.

Spectroscopic Parameter Prediction and Experimental Validation

A significant application of computational chemistry is the prediction of spectroscopic properties. mdpi.com By calculating these parameters and comparing them to experimental spectra, the accuracy of the computational model can be validated. For this compound, several spectroscopic techniques are relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. These predictions are highly sensitive to the electronic environment of each atom and can be used to assign peaks in experimental NMR spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. These correspond to the absorption bands in an IR spectrum. The characteristic stretching frequency of the isothiocyanate group (-N=C=S) is a key feature that can be accurately predicted.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption maxima in a UV-Vis spectrum. This provides information about the conjugated π-system of the molecule.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Parameter | Predicted Value | Hypothetical Experimental Value |

| ¹³C Chemical Shift (C-NCS) | 135 ppm | 133 ppm |

| ¹⁹F Chemical Shift | -115 ppm | -118 ppm |

| IR Frequency (-N=C=S stretch) | 2100 cm⁻¹ | 2110 cm⁻¹ |

| UV-Vis λmax | 280 nm | 285 nm |

Note: The data in this table is illustrative and serves to demonstrate the comparison between theoretical predictions and experimental results.

Research Applications of 4 Fluoro 3 Methoxyphenylisothiocyanate As a Chemical Building Block

Synthesis of Novel Heterocyclic Compounds for Chemical Biology Research

4-Fluoro-3-methoxyphenylisothiocyanate serves as a versatile and reactive building block in organic synthesis, particularly for the construction of diverse heterocyclic systems. Its isothiocyanate functional group (-N=C=S) is an excellent electrophile that readily participates in cyclization reactions with various nucleophiles, leading to the formation of stable, five- and six-membered rings. The presence of the fluoro and methoxy (B1213986) substituents on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions in the resulting molecules. This makes it a valuable precursor for generating libraries of compounds for screening in chemical biology and drug discovery.

The 1,3,4-thiadiazole (B1197879) scaffold is a prominent feature in many pharmacologically active compounds. nih.govnih.gov The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives frequently employs isothiocyanates as key precursors. sbq.org.br In a common synthetic route, this compound is reacted with an appropriate acylhydrazide. This initial reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent acid-catalyzed cyclization and dehydration of the thiosemicarbazide yields the desired 2-amino-5-substituted-1,3,4-thiadiazole, where the 4-fluoro-3-methoxyphenylamino group is installed at the C2 position. nih.govmdpi.com

This synthetic strategy is highly modular, allowing for a wide range of substituents to be introduced at the C5 position by varying the starting acylhydrazide. The resulting thiadiazole derivatives, incorporating the 4-fluoro-3-methoxyphenyl moiety, have been investigated for various biological activities, including antimicrobial and anticancer properties. mdpi.comrsc.org The physicochemical properties conferred by the substituted phenyl ring can influence the biological activity of the final compounds. nih.gov

Table 1: Synthesis of Thiadiazole Derivatives from this compound

| Reactant 1 | Reactant 2 (Example) | Intermediate | Final Product Core Structure |

| This compound | Acylhydrazide | 1-(Acyl)-4-(4-fluoro-3-methoxyphenyl)thiosemicarbazide | 2-(4-Fluoro-3-methoxyphenylamino)-5-substituted-1,3,4-thiadiazole |

The triazole ring is another critical heterocyclic motif in medicinal chemistry. This compound is a valuable reagent for constructing substituted triazole systems, particularly N-fused nih.govorganic-chemistry.orgnih.govtriazoles. organic-chemistry.org One modern synthetic approach involves the iodine-mediated oxidative cyclization of isothiocyanates with suitable hydrazone precursors in water, providing an environmentally benign route to 3-amino-1,2,4-triazoles. organic-chemistry.org

Another advanced method utilizes an electrochemically induced desulfurative cyclization. In this process, the reaction of this compound with 2-hydrazinopyridines can yield 3-amino- nih.govorganic-chemistry.orgnih.gov-triazolo[4,3-a]pyridines. organic-chemistry.org This reaction proceeds without the need for transition metals or external oxidants, offering a clean and efficient pathway. organic-chemistry.org The resulting scaffold, bearing the 4-fluoro-3-methoxyphenylamino substituent, can be further modified to generate libraries of compounds for biological evaluation. nih.gov These fused triazole systems are of significant interest for their potential therapeutic applications. nih.gov

Precursor in Medicinal Chemistry Research for Lead Compound Generation

A precursor in medicinal chemistry is a starting compound that can be readily converted into a range of derivatives for biological testing. wikipedia.orgincb.orgincb.org this compound fits this role perfectly due to the reactivity of the isothiocyanate group, which allows for its incorporation into a multitude of molecular scaffolds known to possess biological activity.

The heterocyclic compounds derived from this precursor, such as thiadiazoles and triazoles, are established pharmacophores with a broad spectrum of activities. For instance, various 1,3,4-thiadiazole derivatives have demonstrated potential as anticancer, antifungal, and antibacterial agents. nih.govrsc.orgnih.govmdpi.com Similarly, the nih.govorganic-chemistry.orgnih.govtriazolo[4,3-a]pyridine core is being explored for the development of novel antimalarial and anticancer kinase inhibitors. nih.govnih.gov

By using this compound as a common starting material, medicinal chemists can systematically generate series of related compounds (analogues). This process is central to establishing structure-activity relationships (SAR), where researchers determine how specific changes in a molecule's structure affect its biological activity. The fluorine and methoxy groups on the phenyl ring of the precursor play a crucial role in SAR studies, as they can influence the compound's binding affinity to biological targets, membrane permeability, and metabolic stability.

Table 2: Biological Activities of Heterocycles Derived from Isothiocyanate Precursors

| Heterocyclic Scaffold | Potential Biological Activities Investigated |

| 1,3,4-Thiadiazole | Anticancer, Antimicrobial, Antifungal nih.govmdpi.comnih.gov |

| nih.govorganic-chemistry.orgnih.govTriazolo[4,3-a]pyridine | Anticancer (c-Met/VEGFR-2 inhibitors), Antimalarial nih.govnih.gov |

| Thiourea (B124793) Derivatives | Antibacterial, Antitubercular nih.gov |

Radiochemical Synthesis for Molecular Imaging Probes

Molecular imaging techniques, such as Positron Emission Tomography (PET), are powerful non-invasive tools for diagnosing and monitoring diseases. bohrium.comnih.gov PET imaging relies on the use of probes labeled with a positron-emitting radionuclide. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its ideal half-life (109.8 minutes) and low positron energy, which results in high-resolution images. nih.gov

The structure of this compound, containing a fluorine atom, makes it an attractive candidate for the development of ¹⁸F-labeled PET probes. In a typical radiochemical synthesis, the non-radioactive fluorine atom (¹⁹F) would be replaced with its radioactive counterpart, ¹⁸F. This labeled isothiocyanate could then be used as a reactive synthon to be conjugated to a targeting molecule (e.g., a peptide, antibody, or small molecule inhibitor) that has a high affinity for a specific biological target, such as a receptor or enzyme overexpressed in cancer cells.

The development of such probes involves multi-step syntheses where the ¹⁸F-labeled building block is incorporated into the final molecule. mdpi.com The resulting ¹⁸F-labeled imaging agent can be administered to patients, where it accumulates at the target site. The PET scanner detects the gamma rays produced by the decay of ¹⁸F, allowing for the visualization and quantification of the biological target in vivo. nih.gov While specific ¹⁸F-labeling of this compound is a theoretical application based on established radiochemistry principles, its structure is well-suited for this purpose in the broader goal of creating novel molecular imaging probes. nih.gov

Role in Advanced Organic Synthesis Methodologies

This compound is not only a precursor for specific compounds but also a reagent that can be utilized in the context of developing and refining advanced organic synthesis methodologies. polytechnique.edu Modern organic synthesis emphasizes the development of reactions that are efficient, selective, and environmentally friendly ("green chemistry"). researchgate.net

The versatility of the isothiocyanate group makes it suitable for a range of modern synthetic techniques, including:

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. Isothiocyanates are frequently used in MCRs to build complex heterocyclic structures.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating. researchgate.net The synthesis of heterocyclic compounds from isothiocyanates is often amenable to microwave-assisted protocols.

Electrochemical Synthesis: As mentioned previously, electrochemical methods can be used to drive reactions like the cyclization of isothiocyanates to form triazoles, avoiding the need for chemical oxidants. organic-chemistry.org This aligns with the principles of green chemistry by minimizing reagent waste.

Solvent-Free Reactions: Performing reactions without a solvent reduces environmental impact and can simplify product purification. The synthesis of certain derivatives using isothiocyanates can be adapted to solvent-free conditions, for instance, by using high-speed ball milling (mechanochemistry). mdpi.com

By serving as a reliable substrate in these innovative methods, this compound contributes to the broader advancement of synthetic organic chemistry. mdpi.com

Future Directions and Emerging Research Avenues for 4 Fluoro 3 Methoxyphenylisothiocyanate

The landscape of chemical synthesis and application is continually evolving, driven by the dual needs for enhanced efficiency and greater sustainability. For a versatile compound like 4-Fluoro-3-methoxyphenylisothiocyanate, future research is poised to unlock new potential through innovative methodologies and interdisciplinary approaches. This section explores the emerging avenues that could shape the trajectory of research and application for this and related aromatic isothiocyanates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.